molecular formula C10H6Cl2N2O B13286431 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13286431
M. Wt: 241.07 g/mol
InChI Key: BUNHIQMCHBHYGM-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing specialized applications in various fields .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H

InChI Key

BUNHIQMCHBHYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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